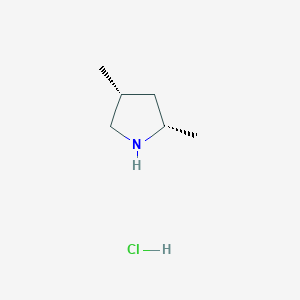
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride is a quaternary ammonium compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of other chemical compounds and has properties that make it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride typically involves the reaction of 6-(2-propenylamino)-1-hexanol with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and various amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing compounds.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted ammonium compounds.
科学研究应用
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and used in drug formulation.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride involves its interaction with specific molecular targets. The compound can bind to cellular receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.
相似化合物的比较
Similar Compounds
- N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, bromide
- N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, iodide
- N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, sulfate
Uniqueness
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and biological activity. Its chloride ion also influences its behavior in various chemical reactions and applications.
属性
CAS 编号 |
182815-42-5 |
|---|---|
分子式 |
C12H27ClN2 |
分子量 |
234.81 g/mol |
IUPAC 名称 |
trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C12H27N2.ClH/c1-5-10-13-11-8-6-7-9-12-14(2,3)4;/h5,13H,1,6-12H2,2-4H3;1H/q+1;/p-1 |
InChI 键 |
RISCULYDRMPQKP-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCCCCCNCC=C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


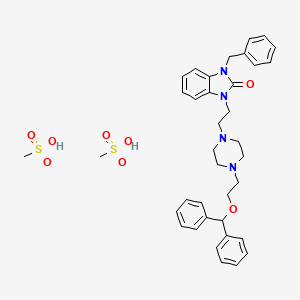
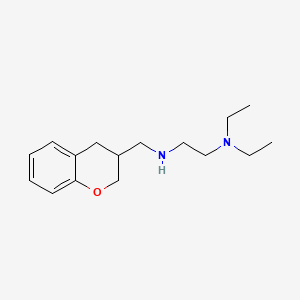
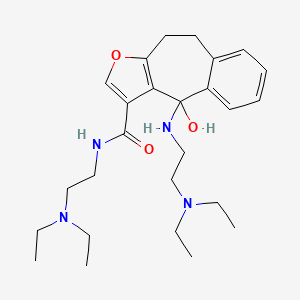
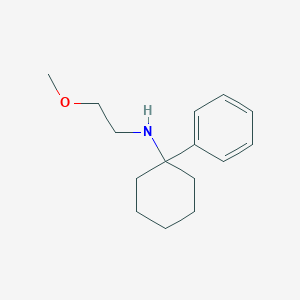
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
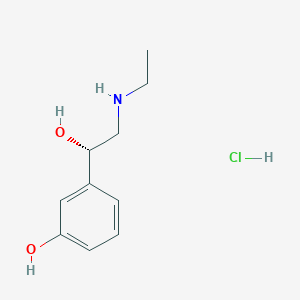


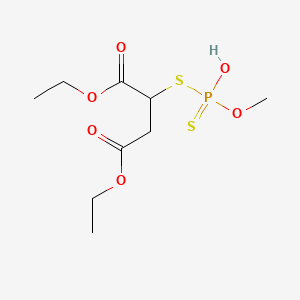

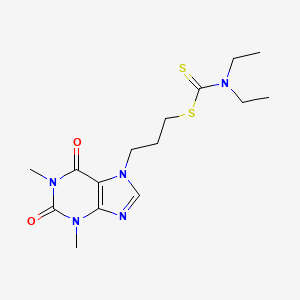
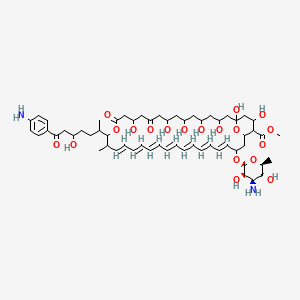
![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
